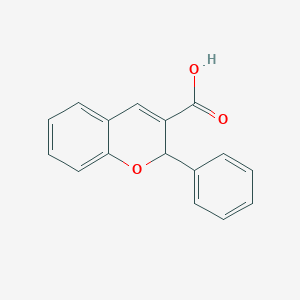

2-phenyl-2H-1-Benzopyran-3-carboxylic acid

Beschreibung

2-Phenyl-2H-1-benzopyran-3-carboxylic acid is a benzopyran derivative characterized by a fused benzene and pyrone ring system. The compound features a phenyl group at the 2-position and a carboxylic acid moiety at the 3-position of the benzopyran scaffold. Benzopyrans are heterocyclic compounds with significant pharmacological relevance, particularly as anti-inflammatory, anticancer, and antimicrobial agents . The phenyl group at position 2 likely enhances lipophilicity and modulates electronic properties, influencing binding affinity in biological systems.

Structure

3D Structure

Eigenschaften

Molekularformel |

C16H12O3 |

|---|---|

Molekulargewicht |

252.26 g/mol |

IUPAC-Name |

2-phenyl-2H-chromene-3-carboxylic acid |

InChI |

InChI=1S/C16H12O3/c17-16(18)13-10-12-8-4-5-9-14(12)19-15(13)11-6-2-1-3-7-11/h1-10,15H,(H,17,18) |

InChI-Schlüssel |

JBOOGXCLXZNOJC-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)C2C(=CC3=CC=CC=C3O2)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-2H-1-Benzopyran-3-carboxylic acid typically involves the condensation of salicylaldehyde with phenylacetic acid, followed by cyclization and oxidation steps. One common method includes the use of a base such as sodium hydroxide to facilitate the condensation reaction, followed by cyclization using an acid catalyst like sulfuric acid. The final oxidation step can be achieved using oxidizing agents such as potassium permanganate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are also being explored to make the process more sustainable .

Analyse Chemischer Reaktionen

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols or phenol derivatives under standard coupling conditions. This reaction is critical for modifying bioavailability and targeting enzyme active sites.

Key findings :

-

Pyridyl ester formation : Reacting with pyridinol derivatives via carbodiimide-mediated coupling produces esters that act as mechanism-based inhibitors of human leukocyte elastase (HLE) and α-chymotrypsin (k<sub>i</sub>/K<sub>I</sub> = 107,000 M<sup>−1</sup>·s<sup>−1</sup> for HLE inhibition) .

-

Aromatic ester derivatives : Meta-substituted phenyl esters (e.g., 3-chlorophenyl) exhibit enhanced inhibitory activity against α-chymotrypsin compared to aliphatic esters .

Example :

Amidation Reactions

The carboxylic acid reacts with primary or secondary amines to form amides, though these derivatives generally show lower enzymatic inhibition compared to esters .

Key findings :

-

Amide vs. ester activity : Amides of 6-(chloromethyl)-2-oxo-2H-1-benzopyran-3-carboxylic acid demonstrated 10–100× weaker inhibition of α-chymotrypsin than their ester counterparts .

-

Thiosemicarbazide derivatives : Reactions with thiosemicarbazides yield compounds with moderate antiplasmodial activity .

Decarboxylation and Ring-Opening

Under acidic or thermal conditions, the benzopyran ring can undergo decarboxylation or cleavage:

Conditions :

-

Acid catalysis : Concentrated H<sub>2</sub>SO<sub>4</sub> or ZnCl<sub>2</sub> promotes ring-opening, forming phenolic intermediates .

-

Thermal decomposition : Heating above 150°C leads to CO<sub>2</sub> release, generating 2-phenyl-2H-1-benzopyran derivatives .

Electrophilic Aromatic Substitution

The benzene ring of the benzopyran core undergoes halogenation or nitration at specific positions:

| Reaction Type | Reagents | Position | Yield (%) | Reference |

|---|---|---|---|---|

| Bromination | Br<sub>2</sub>/FeBr<sub>3</sub> | C-6 | 72 | |

| Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | C-8 | 65 |

Biochemical Interactions

The compound and its derivatives exhibit enzyme-modulating properties:

Mechanisms :

-

Serine protease inhibition : Esters act as suicide substrates for HLE and α-chymotrypsin, forming covalent acyl-enzyme intermediates .

-

Matrix metalloproteinase (MMP) modulation : 3-Bromophenyl esters inhibit tumor cell invasion in vitro (IC<sub>50</sub> = 2.5 μM for HT1080 cells) .

Structure-Activity Relationship (SAR) :

-

6-Substituents : Chloromethyl or acetoxymethyl groups at C-6 enhance inhibitory potency .

-

Phenyl substitution : Meta-halogenation (Cl, Br) improves binding affinity to enzyme active sites .

Oxidation and Reduction

The benzopyran core participates in redox reactions:

-

Oxidation : KMnO<sub>4</sub> oxidizes the dihydrofuran ring to a ketone, forming 2-phenyl-2H-1-benzopyran-2,3-dione.

-

Reduction : NaBH<sub>4</sub> selectively reduces the α,β-unsaturated lactone, yielding dihydro derivatives .

Nucleophilic Addition

The α,β-unsaturated carbonyl system undergoes Michael addition with amines or thiols:

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

One of the most notable applications of 2-phenyl-2H-1-benzopyran-3-carboxylic acid is its potential as an anticancer agent. Research has shown that derivatives of this compound can significantly reduce the invasive behavior of cancer cells. For instance, studies have demonstrated that certain 6-substituted derivatives exhibit marked potency in inhibiting the invasion of HT 1080 fibrosarcoma cells in vitro and tumor growth in vivo .

Table 1: Biological Activity of Derivatives

Cardiovascular Applications

Another significant application is in cardiovascular medicine. The compound serves as an intermediate in the synthesis of drugs like nebivolol hydrochloride, which is known for its heart-protective effects and efficacy in managing hypertension . The synthesis methods for these intermediates have been refined to improve efficiency and reduce toxicity during production.

Case Study 1: Cancer Cell Invasion Inhibition

In a study conducted by Kempen et al., novel derivatives were synthesized and evaluated for their ability to inhibit cancer cell invasion. The findings revealed that specific substitutions on the benzopyran structure led to enhanced potency against fibrosarcoma cells, suggesting that further exploration into structural modifications could yield more effective anticancer agents .

Case Study 2: Cardiovascular Drug Development

Research focused on the synthesis of nebivolol hydrochloride highlighted the importance of 3,4-dihydro derivatives of benzopyran in developing effective cardiovascular medications. The study emphasized the need for efficient synthetic routes to produce these intermediates while maintaining high yields and low toxicity .

Wirkmechanismus

The mechanism of action of 2-phenyl-2H-1-Benzopyran-3-carboxylic acid involves its interaction with various molecular targets and pathways. It can act as an antioxidant by scavenging free radicals and reducing oxidative stress. In cancer cells, it may inhibit cell proliferation by interfering with specific signaling pathways and inducing apoptosis. The compound’s anti-inflammatory effects are attributed to its ability to inhibit the production of pro-inflammatory cytokines and enzymes .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Below is a detailed analysis of key analogs:

Table 1: Comparative Analysis of Benzopyran-3-Carboxylic Acid Derivatives

Notes:

- Substituent Effects: Position 2: The phenyl group in the target compound replaces the oxo group found in analogs (e.g., 11, 17a–c), likely reducing electrophilicity at the lactone ring and enhancing steric bulk . Position 6: Hydrophobic substituents (e.g., propionoxymethyl in 17a) lower melting points compared to polar groups (e.g., hydroxymethyl in 11) due to reduced crystallinity . Position 3: Esterification (e.g., 19b) replaces the carboxylic acid, altering solubility and bioactivity. Bromophenyl esters (19b) exhibit higher molecular weights and distinct NMR shifts (δ 9.09 for 4-H) .

Spectral Trends:

Biological Relevance:

Biologische Aktivität

2-Phenyl-2H-1-benzopyran-3-carboxylic acid, a member of the benzopyran family, has garnered attention for its diverse biological activities, particularly in the fields of oncology and inflammation. This article reviews the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by its benzopyran structure, which is known for its ability to interact with various biological targets. The presence of the phenyl group and carboxylic acid moiety contributes to its chemical reactivity and biological activity.

1. Anticancer Activity

Recent studies have highlighted the potential of this compound derivatives as anticancer agents. For instance, derivatives have been shown to inhibit the invasive behavior of fibrosarcoma cells (HT 1080) through modulation of signaling pathways associated with cell migration and metastasis. Structure-activity relationship (SAR) studies indicate that specific substitutions at the 6-position significantly enhance anticancer potency, suggesting a targeted approach in drug design .

| Derivative | Activity | IC50 (μM) | Mechanism |

|---|---|---|---|

| Compound A | Inhibits invasion | 12 | Modulates MMPs |

| Compound B | Induces apoptosis | 8 | Activates caspases |

2. Anti-inflammatory Effects

The compound exhibits anti-inflammatory properties by selectively inhibiting cyclooxygenase-2 (COX-2) over cyclooxygenase-1 (COX-1), which is crucial for developing safer anti-inflammatory drugs with fewer gastrointestinal side effects. This selectivity suggests that derivatives could be developed for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

3. Antioxidant Activity

Research indicates that this compound possesses antioxidant properties, effectively scavenging free radicals and reducing oxidative stress in cellular models. This activity is significant in neurodegenerative diseases where oxidative damage plays a critical role .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : It acts as a mechanism-based inhibitor of human leukocyte elastase and thrombin, which are involved in inflammatory processes .

- Cell Signaling Modulation : The compound influences various signaling pathways, including those related to apoptosis and cell migration, which are critical in cancer progression.

Case Studies

A study conducted on a series of 6-substituted derivatives demonstrated their effectiveness in reducing tumor cell invasiveness in vitro. The findings support further exploration into their use as therapeutic agents against cancer metastasis .

Q & A

Q. What are the optimized synthetic routes for preparing 2-phenyl-2H-1-benzopyran-3-carboxylic acid derivatives, and how are purity and yield validated?

Methodological Answer: Derivatives such as 6-acyloxymethyl-substituted compounds are synthesized by refluxing 6-hydroxymethyl-2-oxo-2H-1-benzopyran-3-carboxylic acid with anhydrides (e.g., propionic, butyric). The reaction is monitored via TLC, and products are purified by crystallization in solvents like CHCl3:petroleum ether. Yields typically range from 60–80%, with purity confirmed by melting point analysis, IR (e.g., lactone C=O at ~1740 cm⁻¹), and ¹H NMR (e.g., characteristic singlet for 4-H proton at δ 8.94 ppm). Elemental analysis (C, H) ensures stoichiometric consistency .

Q. How do substituents at the 6-position influence the physicochemical properties of 2H-1-benzopyran-3-carboxylic acid derivatives?

Methodological Answer: Substituents like acyloxymethyl groups (e.g., propionyl, butyryl) alter solubility and melting points. For example, 6-valeryloxymethyl derivatives exhibit lower melting points (~109°C) compared to 6-propionoxymethyl analogs (~174°C) due to increased alkyl chain flexibility. IR and NMR data reveal ester C=O stretching frequencies (~1754 cm⁻¹) and alkyl proton environments (e.g., δ 0.88 ppm for terminal CH₃ in valeryl groups). These properties are critical for tuning bioavailability in biological assays .

Q. What analytical techniques are essential for characterizing 2H-1-benzopyran-3-carboxylic acid derivatives?

Methodological Answer: Key techniques include:

- IR spectroscopy to identify lactone (1740 cm⁻¹), carboxylic acid (1689 cm⁻¹), and ester (1754 cm⁻¹) functionalities.

- ¹H NMR to resolve substituent environments (e.g., CH₂OCO protons at δ 5.19–5.21 ppm).

- Elemental analysis to confirm C/H ratios (e.g., C₁₄H₁₂O₆ for 6-propionoxymethyl derivatives).

- Melting point determination to assess crystallinity and purity .

Advanced Research Questions

Q. How can contradictory bioactivity data for structurally similar 2H-1-benzopyran-3-carboxylic acid derivatives be resolved?

Methodological Answer: Contradictions often arise from substituent-specific interactions. For example, 6-chloromethyl derivatives (e.g., compound 25a–25e) may exhibit variable enzyme inhibition due to halogen electronegativity. Systematic SAR studies should compare IC₅₀ values across derivatives while controlling for experimental variables (e.g., assay pH, solvent). Computational docking (e.g., using AutoDock Vina) can model ligand-receptor interactions to rationalize discrepancies .

Q. What strategies are effective for designing supramolecular assemblies involving 2H-1-benzopyran-3-carboxylic acid derivatives?

Methodological Answer: Cocrystals can be engineered via hydrogen bonding between the carboxylic acid group and complementary donors (e.g., aminobenzothiazole). For instance, N-[(2-oxo-2H-1-benzopyran-3-yl)carboxyl]phenethylamide forms cocrystals with 2-aminobenzothiazole, confirmed by PXRD and DSC. Solvent-assisted grinding or slow evaporation in polar aprotic solvents (e.g., DMF) enhances cocrystal stability .

Q. How can computational modeling predict the reactivity of fluorinated 2H-1-benzopyran-3-carboxylic acid derivatives?

Methodological Answer: DFT calculations (e.g., B3LYP/6-311+G(d,p)) assess electronic effects of fluorine substitution. For 6-fluoro derivatives, Fukui indices identify nucleophilic sites (e.g., lactone oxygen), while HOMO-LUMO gaps predict stability. Experimental validation includes comparing calculated vs. observed NMR chemical shifts (e.g., fluorine-induced deshielding of adjacent protons) .

Q. What mechanistic insights govern the acid-catalyzed lactonization of 2H-1-benzopyran-3-carboxylic acid precursors?

Methodological Answer: Lactonization proceeds via intramolecular esterification under acidic conditions (e.g., H₂SO₄ in refluxing ethanol). Kinetics studies (monitored by HPLC) reveal rate dependence on substituent electron-withdrawing effects. For example, electron-deficient 6-nitro derivatives cyclize faster than 6-methoxy analogs. Isotopic labeling (¹⁸O) confirms oxygen participation in the transition state .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.